molecular formula C19H16F3N3O2S B2467301 2-{[1-(3-methylphenyl)-1H-imidazol-2-yl]sulfanyl}-N-[4-(trifluoromethoxy)phenyl]acetamide CAS No. 851131-16-3

2-{[1-(3-methylphenyl)-1H-imidazol-2-yl]sulfanyl}-N-[4-(trifluoromethoxy)phenyl]acetamide

Cat. No.: B2467301
CAS No.: 851131-16-3
M. Wt: 407.41
InChI Key: ZOSGBYMULQIZHG-UHFFFAOYSA-N
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Description

2-{[1-(3-methylphenyl)-1H-imidazol-2-yl]sulfanyl}-N-[4-(trifluoromethoxy)phenyl]acetamide is a complex organic compound that features both imidazole and acetamide functional groups

Scientific Research Applications

Coordination Complexes and Antioxidant Activity

Compounds with structures related to the specified acetamide have been synthesized and characterized, with some forming coordination complexes with Co(II) and Cu(II) ions. These complexes have been studied for their solid-state structures and antioxidant activities. For example, novel Co(II) and Cu(II) coordination complexes constructed from pyrazole-acetamide derivatives were explored for their hydrogen bonding in self-assembly processes and showed significant antioxidant activity (Chkirate et al., 2019).

Antimicrobial and Antifungal Activities

Research on acetamide derivatives has demonstrated their potential as antimicrobial and antifungal agents. New series of thiazolidin-4-one and other derivatives have been synthesized and evaluated for their antimicrobial activity against various bacteria and fungi, showing promising results (Baviskar et al., 2013; Darwish et al., 2014).

Inhibitors for Biological Applications

Compounds structurally similar to the specified acetamide have been explored as inhibitors for various biological targets. For instance, synthesis and pharmacological evaluation of bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide analogs as glutaminase inhibitors were conducted, showing potential for cancer treatment by attenuating the growth of human lymphoma cells in vitro and in vivo (Shukla et al., 2012).

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(3-methylphenyl)-1H-imidazol-2-yl]sulfanyl}-N-[4-(trifluoromethoxy)phenyl]acetamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

Properties

IUPAC Name

2-[1-(3-methylphenyl)imidazol-2-yl]sulfanyl-N-[4-(trifluoromethoxy)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16F3N3O2S/c1-13-3-2-4-15(11-13)25-10-9-23-18(25)28-12-17(26)24-14-5-7-16(8-6-14)27-19(20,21)22/h2-11H,12H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOSGBYMULQIZHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C=CN=C2SCC(=O)NC3=CC=C(C=C3)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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